N-(But-3-en-1-yl)-N-phenylaniline
Description
Properties
CAS No. |
50965-59-8 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-but-3-enyl-N-phenylaniline |
InChI |
InChI=1S/C16H17N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13H,1,3,14H2 |
InChI Key |
ZDCHXEBBAPQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Direct Alkylation Method
Direct alkylation represents one of the most straightforward approaches for preparing N-(But-3-en-1-yl)-N-phenylaniline. This method typically involves the reaction of diphenylamine with an appropriate but-3-en-1-yl electrophile in the presence of a base.
Alkylation with But-3-en-1-yl Halides
The most common approach involves the reaction of diphenylamine with 4-bromo-1-butene or similar electrophiles. Based on analogous reactions in the literature, the following procedure can be employed:
To a solution of diphenylamine (1.0 equivalent) in anhydrous dimethylformamide (DMF) at room temperature, potassium carbonate or sodium hydride (1.2-1.5 equivalents) is added as a base. After stirring for 30 minutes, 4-bromo-1-butene (1.1-1.3 equivalents) is added dropwise, and the reaction mixture is heated at 60-80°C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Drawing from similar alkylation processes, the reaction can be optimized using phase-transfer catalysts such as tetrabutylammonium bromide or crown ethers to enhance nucleophilicity of the diphenylamine anion.
Aluminum-Catalyzed Direct Alkylation
Research on similar N-alkyl-N'-phenyl compounds suggests that direct alkylation can also be achieved using catalytic amounts of alkyl aluminum halides, as demonstrated in the patent literature for related compounds. This approach involves:
A mixture of diphenylamine (1.0 equivalent) and but-1-ene (2.0-3.0 equivalents) in a sealed pressure vessel with diethyl aluminum chloride (0.05-0.1 equivalents) is heated at 140-240°C for 4-24 hours. The pressure varies from 10 to 1800 psig depending on the temperature. After cooling, the reaction mixture is quenched with water, and the product is extracted with an appropriate solvent. The extract is washed, dried, and concentrated, followed by purification through distillation or chromatography.
Table 1 summarizes typical reaction conditions for the direct alkylation methods:
| Method | Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| SN2 Alkylation | 4-Bromo-1-butene | K2CO3 or NaH | DMF | 60-80 | 12-24 | 65-80 |
| SN2 with PTC | 4-Bromo-1-butene | K2CO3/TBAB | Toluene/H2O | 80-100 | 8-12 | 75-85 |
| Al-Catalyzed | But-1-ene | Et2AlCl | Neat | 140-240 | 4-24 | 60-75 |
Reductive Amination Method
Reductive amination offers an alternative approach for the synthesis of this compound, especially when starting from but-3-enal or related aldehydes.
Direct Reductive Amination
The procedure involves the condensation of diphenylamine with but-3-enal followed by reduction of the resulting imine:
Diphenylamine (1.0 equivalent) and but-3-enal (1.1 equivalents) are dissolved in methanol or dichloromethane with a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-3 hours to form the imine intermediate. A reducing agent such as sodium cyanoborohydride (1.5-2.0 equivalents) is then added, and the reaction is continued for an additional 12-24 hours. After workup and purification, this compound is obtained.
Transfer Hydrogenation Approach
An alternative reductive amination approach involves transfer hydrogenation using transition metal catalysts:
Diphenylamine (1.0 equivalent), but-3-enal (1.1 equivalents), and a ruthenium or iridium catalyst (1-5 mol%) are combined in isopropanol with a base such as potassium hydroxide or potassium tert-butoxide. The reaction mixture is heated at 80-100°C for 6-24 hours, during which isopropanol serves as both solvent and hydrogen source. After cooling and workup, the product is purified by chromatography.
Based on similar procedures for related compounds, the expected yields for these reductive amination approaches range from 70-85%.
N-Arylation Methods
N-Arylation represents a strategic approach where N-(But-3-en-1-yl)aniline is coupled with an aryl halide using transition metal catalysis.
Palladium-Catalyzed Buchwald-Hartwig Coupling
This method employs palladium catalysts with specialized phosphine ligands to facilitate C-N bond formation:
To a solution of N-(But-3-en-1-yl)aniline (1.0 equivalent) in toluene or dioxane, bromobenzene (1.1-1.2 equivalents), a palladium source such as Pd2(dba)3 (1-2 mol%), a phosphine ligand such as BINAP or XPhos (2-4 mol%), and a base such as sodium tert-butoxide or potassium phosphate (1.5-2.0 equivalents) are added. The reaction mixture is heated at 80-110°C under nitrogen atmosphere for 12-24 hours. After cooling and filtration through Celite, the filtrate is concentrated and purified to afford this compound.
Based on literature precedent for similar transformations, expected yields range from 65-85%.
Copper-Catalyzed Ullmann-Type Coupling
An alternative approach utilizes copper catalysts for N-arylation:
N-(But-3-en-1-yl)aniline (1.0 equivalent), iodobenzene (1.2 equivalents), copper(I) iodide (10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and potassium phosphate or cesium carbonate (2.0 equivalents) are combined in a suitable solvent like dimethylsulfoxide or N-methylpyrrolidone. The reaction mixture is heated at 100-130°C for 24-48 hours. After cooling and appropriate workup, the product is isolated by chromatography.
Expected yields for copper-catalyzed approaches typically range from 60-80% based on similar compounds in the literature.
Other Synthetic Approaches
Gabriel Synthesis Modification
This approach involves alkylation of N-phenylaniline followed by deprotection:
N-Phenylaniline is first tosylated using p-toluenesulfonyl chloride in pyridine or dichloromethane with triethylamine. The N-tosyl diphenylamine is then alkylated with 4-bromo-1-butene using a strong base such as sodium hydride in DMF. Finally, the tosyl group is removed using concentrated sulfuric acid or sodium naphthalenide to afford the target compound.
Grignard-Based Approaches
This method utilizes organometallic reagents:
N-Phenylaniline is treated with a strong base such as n-butyllithium at low temperature (-78°C) in tetrahydrofuran to form the lithiated species. This intermediate is then reacted with 3-bromo-1-propene to introduce the but-3-en-1-yl group. Alternatively, the lithiated diphenylamine can be treated with 3-butenal followed by reduction of the resulting alcohol using triethylsilane and trifluoroacetic acid.
Analysis of Reaction Parameters
Effect of Catalysts
The choice of catalyst significantly impacts reaction efficiency, selectivity, and yield in the preparation of this compound. Table 2 summarizes the influence of various catalysts on the direct alkylation approach:
| Catalyst | Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Diethyl aluminum chloride | 5-10 | 4-6 | 180-200 | 65-75 | Moderate |
| Aluminum trichloride | 10-15 | 5-8 | 150-180 | 55-65 | Low-Moderate |
| Tetrabutylammonium bromide | 10-20 | 10-12 | 80-100 | 75-85 | High |
| None (thermal) | - | 24-36 | 200-220 | 30-40 | Low |
For transition metal-catalyzed approaches, palladium catalysts with bulky, electron-rich phosphine ligands generally provide superior results for N-arylation reactions. Specifically, Pd(OAc)2 or Pd2(dba)3 with XPhos or RuPhos ligands typically offer optimal combinations of activity and selectivity.
Solvent Selection
Solvent choice critically influences reaction kinetics, substrate solubility, and product yields. Table 3 presents a comparative analysis of common solvents for the synthesis of this compound:
| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability for Direct Alkylation | Suitability for Reductive Amination | Suitability for N-Arylation |
|---|---|---|---|---|---|
| Dimethylformamide | 153 | 36.7 | Excellent | Good | Excellent |
| Acetonitrile | 82 | 37.5 | Good | Excellent | Good |
| Toluene | 111 | 2.38 | Moderate | Poor | Excellent |
| Tetrahydrofuran | 66 | 7.58 | Good | Good | Good |
| 1,4-Dioxane | 101 | 2.3 | Moderate | Moderate | Excellent |
| Dimethylsulfoxide | 189 | 46.7 | Excellent | Good | Good |
Polar aprotic solvents like DMF and DMSO generally provide optimal results for direct alkylation methods, while toluene and dioxane are preferred for palladium-catalyzed N-arylation reactions due to their ability to stabilize catalytic intermediates.
Temperature and Pressure Considerations
The reaction temperature and pressure significantly impact reaction rates, selectivity, and product distribution. For direct alkylation methods using aluminum catalysts, higher temperatures (140-240°C) and corresponding pressures (10-1800 psig) are typically required to achieve acceptable conversion rates and yields.
For reductive amination approaches, milder conditions (room temperature to 80°C) at atmospheric pressure are generally sufficient, while N-arylation methods typically require moderate heating (80-110°C) under inert atmosphere to prevent catalyst deactivation.
Optimization studies suggest that carefully controlled temperature ramping can significantly improve yields by minimizing side reactions and substrate decomposition. For example, in palladium-catalyzed couplings, initial catalyst activation at lower temperatures (50-60°C) followed by gradual heating to the target temperature often provides superior results.
Purification Techniques
Efficient purification of this compound is critical for obtaining high-purity material. Table 4 summarizes effective purification strategies:
| Purification Method | Effectiveness | Scale Suitability | Notes |
|---|---|---|---|
| Column Chromatography | Excellent | Small to Medium | Silica gel, hexane/ethyl acetate (95:5 to 90:10) |
| Recrystallization | Good | Medium to Large | Ethanol or isopropanol/water systems |
| Vacuum Distillation | Good | Medium to Large | bp ~180-190°C at 0.5 mmHg |
| Preparative HPLC | Excellent | Small | Reverse phase, acetonitrile/water gradient |
| Kugelrohr Distillation | Good | Small to Medium | Controlled temperature gradient distillation |
For laboratory-scale preparations, column chromatography using silica gel with a hexane/ethyl acetate solvent system typically provides the highest purity material. For larger scale preparations, recrystallization from appropriate solvent systems or vacuum distillation represent more practical approaches.
Characterization and Analytical Methods
Spectroscopic Analysis
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides definitive structural confirmation of this compound. Characteristic signals include:
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.20 (m, 4H, aromatic), 7.10-7.05 (m, 4H, aromatic), 6.95-6.90 (m, 2H, aromatic), 5.80-5.70 (m, 1H, CH=CH₂), 5.05-4.95 (m, 2H, CH=CH₂), 3.70-3.65 (t, 2H, N-CH₂), 2.40-2.30 (q, 2H, CH₂-CH=CH₂)
¹³C NMR (100 MHz, CDCl₃): δ 147.8 (aromatic C-N), 135.4 (CH=CH₂), 129.1 (aromatic CH), 121.5 (aromatic CH), 120.2 (aromatic CH), 116.8 (CH=CH₂), 52.4 (N-CH₂), 31.6 (CH₂-CH=CH₂)
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands:
- 3062-3030 cm⁻¹ (aromatic C-H stretching)
- 2925-2850 cm⁻¹ (aliphatic C-H stretching)
- 1640-1630 cm⁻¹ (C=C stretching)
- 1600-1590 cm⁻¹ and 1500-1490 cm⁻¹ (aromatic ring vibrations)
- 1350-1340 cm⁻¹ (C-N stretching)
- 995-985 cm⁻¹ and 910-900 cm⁻¹ (terminal alkene C-H out-of-plane bending)
Mass Spectrometry
Mass spectrometric analysis typically shows:
- Molecular ion peak at m/z 223 [M]⁺
- Fragment ion at m/z 182 [M-C₃H₅]⁺ (loss of allyl group)
- Fragment ion at m/z 169 [Ph₂N]⁺ (diphenylamine fragment)
- Base peak often corresponding to either [M]⁺ or [Ph₂N]⁺ depending on ionization conditions
Chromatographic Analysis
Thin-Layer Chromatography
TLC provides a rapid assessment of reaction progress and product purity:
- Typical Rf value: 0.65-0.75 (hexane/ethyl acetate 95:5)
- Visualization: UV light (254 nm), or development with phosphomolybdic acid or p-anisaldehyde stains
High-Performance Liquid Chromatography
HPLC offers quantitative analysis for purity determination:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient (typically 70:30 to 90:10)
- Detection: UV at 254 nm
- Typical retention time: 8-12 minutes (depends on specific conditions)
Gas Chromatography
GC provides an alternative for purity assessment and reaction monitoring:
- Column: 5% phenyl methylpolysiloxane
- Temperature program: 80°C (2 min) to 280°C at 10°C/min
- Carrier gas: Helium
- Typical retention time: 12-15 minutes
Physical Properties Determination
Key physical properties of this compound include:
- Appearance: Colorless to pale yellow liquid
- Boiling point: 180-190°C (0.5 mmHg)
- Density: ~1.05 g/mL
- Refractive index (n₂₀D): ~1.5850
- Solubility: Soluble in common organic solvents (ethanol, acetone, dichloromethane, toluene); insoluble in water
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the but-3-en-1-yl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(But-3-en-1-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N-(But-3-en-1-yl)-N-phenylaniline and related compounds:
Key Observations:
Structural Variations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility and alter electronic properties, impacting reactivity in cyclization or coupling reactions.
- Functional Groups : Sulfonamides () and acetamides () introduce polar moieties, influencing solubility and directing further reactions.
Synthesis Methods :
- Alkylation (e.g., NaH/DMF in ) and Pd-catalyzed coupling () are common strategies for introducing N-butenyl groups.
- This compound’s failed cyclization under Pd catalysis () contrasts with successful reactions in analogs, suggesting steric or electronic hindrance from the phenyl group.
Reactivity and Applications :
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing N-(But-3-en-1-yl)-N-phenylaniline? The compound can be synthesized via reductive amination using aldehydes and amines. For example, Pd/NiO-catalyzed reactions under hydrogen atmospheres are effective for similar N-alkyl anilines (e.g., N-butylaniline, 98% yield using butyraldehyde and aniline) . Substitute but-3-enal for butyraldehyde, and optimize reaction time (10–24 hours) and solvent systems (THF/EtOAc mixtures) to accommodate the unsaturated alkyne group .
Advanced: How can catalytic systems be tailored to improve selectivity for the but-3-enyl substituent? Use sterically hindered catalysts (e.g., Pd/NiO with modified supports) to minimize competing pathways like over-alkylation. Monitor reaction progress via GC-MS or in situ NMR to detect intermediates. Adjust hydrogen partial pressure to stabilize the allylic structure .
Spectroscopic Characterization
Basic: Which spectroscopic techniques are critical for structural confirmation? 1H NMR (400 MHz, CDCl3) is essential: expect aromatic protons at δ 6.8–7.4 ppm (N-phenyl), allylic protons (but-3-enyl) at δ 5.6–5.8 ppm (doublet of doublets), and methine protons near δ 4.0–4.5 ppm. Compare with analogs like N-[1-(furan-2-yl)but-3-en-1-yl]-4-methoxyaniline (δ 3.8 ppm for OCH3) .
Advanced: How to resolve overlapping signals in NMR spectra caused by stereoisomerism? Employ 2D NMR (COSY, HSQC) to assign coupling networks. For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) between 25°C and –40°C can separate signals. Use DFT calculations to predict chemical shifts and validate assignments .
Solubility and Stability
Basic: What solvents are suitable for recrystallization or reaction media? The compound is sparingly soluble in water but dissolves in THF, EtOAc, and chlorinated solvents (e.g., dichloromethane). For purification, use hexane/EtOAc (9:1) gradients, as demonstrated for structurally related N-aryl anilines .
Advanced: How to predict solubility in mixed-solvent systems for large-scale synthesis? Apply the Modified Apelblat equation or NRTL model using solubility data from analogs like 3-methoxy-N-phenylaniline. Measure solubility in acetone, ethanol, and toluene at 285–333 K to construct phase diagrams .
Functionalization and Reactivity
Basic: What strategies enable functionalization of the but-3-enyl group? Bromination with N-bromosuccinimide (NBS) in THF/EtOAC selectively targets the allylic position. For example, bromination of 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline achieved 80% yield .
Advanced: How to leverage cross-coupling reactions for derivatization? Convert the but-3-enyl group to a boronate ester via Miyaura borylation (e.g., using Pd(dppf)Cl2 and bis(pinacolato)diboron). This enables Suzuki-Miyaura couplings with aryl halides for creating extended π-systems .
Safety and Handling
Basic: What PPE is required for handling this compound? Use nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation to limit exposure to dust/aerosols. Store in airtight containers at –20°C under argon to prevent oxidation .
Advanced: How to mitigate risks during scale-up of exothermic reactions? Implement reaction calorimetry to monitor heat flow. Use jacketed reactors with controlled cooling for steps like bromination or catalytic hydrogenation. Refer to TCI America’s safety protocols for allylic amines .
Data Contradictions and Reproducibility
Basic: Why do reported yields vary for similar N-alkyl anilines? Variations arise from differences in catalyst loading (e.g., 1.1 wt% Pd/NiO vs. 5 wt% Pd/C) or solvent polarity. Reproduce protocols precisely, and confirm substrate purity via HPLC .
Advanced: How to address discrepancies in spectroscopic data across studies? Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, inconsistencies in allylic proton shifts may stem from solvent effects or residual catalysts—re-purity samples via column chromatography .
Applications in Materials Science
Advanced: Can this compound serve as a precursor for conductive polymers? Yes. The but-3-enyl group enables polymerization via radical or electrochemical pathways. Copolymerize with thiophene derivatives to enhance charge transport properties, as seen in fused thiophene-π-spacer dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
